molecular formula C19H21ClN2O2S B6421689 4-((4-chlorobenzyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 899993-47-6

4-((4-chlorobenzyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one

Cat. No.: B6421689
CAS No.: 899993-47-6
M. Wt: 376.9 g/mol
InChI Key: WNQMULDXYWTZCS-UHFFFAOYSA-N
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Description

4-((4-chlorobenzyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of 4-((4-chlorobenzyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the core cyclopenta[d]pyrimidinone structure, followed by the introduction of the 4-chlorobenzylthio and tetrahydrofuran-2-ylmethyl groups. Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction pathway and conditions.

Scientific Research Applications

4-((4-chlorobenzyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a therapeutic agent, particularly if it exhibits any pharmacological properties.

    Industry: It could be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its interactions at the molecular level. It may target specific enzymes, receptors, or other biomolecules, leading to a cascade of biochemical events. The exact pathways involved can vary based on the context of its use, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

When compared to similar compounds, 4-((4-chlorobenzyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one stands out due to its unique combination of functional groups. Similar compounds might include other cyclopenta[d]pyrimidinones or those with similar substituents, but the specific arrangement and properties of this compound give it distinct characteristics that can be advantageous in certain applications.

Properties

IUPAC Name

4-[(4-chlorophenyl)methylsulfanyl]-1-(oxolan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O2S/c20-14-8-6-13(7-9-14)12-25-18-16-4-1-5-17(16)22(19(23)21-18)11-15-3-2-10-24-15/h6-9,15H,1-5,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNQMULDXYWTZCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C3=C(CCC3)C(=NC2=O)SCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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